molecular formula C11H7N3O B1604172 2-(4-Isocyanatophenyl)pyrimidine CAS No. 216059-84-6

2-(4-Isocyanatophenyl)pyrimidine

Cat. No.: B1604172
CAS No.: 216059-84-6
M. Wt: 197.19 g/mol
InChI Key: VGGNOZLRRMBBQL-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)pyrimidine is a pyrimidine-based molecule . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has been a subject of research due to their wide range of biological activities . Numerous methods for the synthesis of pyrimidines are described . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C11H7N3O . It has an average mass of 197.193 Da and a monoisotopic mass of 197.058914 Da .


Chemical Reactions Analysis

Pyrimidines are known to display a wide array of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, and many others . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its InChI key is available .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Pyrimidines are known to exhibit a wide range of biological activities and have been the subject of extensive research . The aim of future research is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .

Properties

IUPAC Name

2-(4-isocyanatophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNOZLRRMBBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640271
Record name 2-(4-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216059-84-6
Record name 2-(4-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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